N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
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Overview
Description
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methanesulfonamide group, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and hydroxylamine.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the quinazolinone derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Amines, thiols, elevated temperatures, and polar solvents.
Major Products
Oxidation: Quinazolinone derivatives with oxidized hydroxy and methoxy groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Compounds with various nucleophiles replacing the methanesulfonamide group.
Scientific Research Applications
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]ethanesulfonamide
Uniqueness
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and solubility
Properties
CAS No. |
878977-86-7 |
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Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H17N3O5S/c1-24-14-9-10(7-8-13(14)20)15-17-12-6-4-3-5-11(12)16(21)19(15)18-25(2,22)23/h3-9,15,17-18,20H,1-2H3 |
InChI Key |
FNWGZLSTQXDWAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)O |
solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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